6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol
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Overview
Description
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes both a cyclopentane and a pyrimidine ring, making it a versatile scaffold for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol typically involves multicomponent reactions that combine various starting materials in a single reaction vessel. One common method involves the cyclocondensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine . This reaction proceeds through the formation of intermediate compounds, which then undergo intramolecular cyclization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and manganese dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound has a similar fused ring structure but differs in the nitrogen atom placement and overall ring fusion pattern.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound features a ketone group, which can significantly alter its chemical reactivity and biological activity.
2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol: This compound has an additional amino group, which can enhance its hydrogen bonding capabilities and influence its interactions with biological targets.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C7H8N2O/c10-7-8-4-5-2-1-3-6(5)9-7/h4H,1-3H2,(H,8,9,10) |
InChI Key |
MKCJNRRFJUUASK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2 |
Origin of Product |
United States |
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